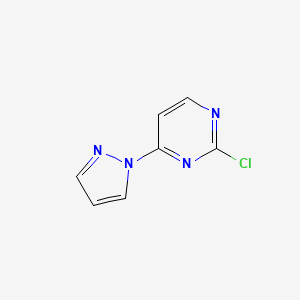

2-chloro-4-(1H-pyrazol-1-yl)pyrimidine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-4-(1H-pyrazol-1-yl)pyrimidine is a chemical compound that belongs to the class of pyrazolopyrimidines, which are heterocyclic aromatic organic compounds containing both pyrazole and pyrimidine rings. These compounds are of significant interest due to their diverse pharmacological properties and potential applications in medicinal chemistry.

Synthesis Analysis

The synthesis of related pyrazolopyrimidine derivatives has been reported in the literature. For instance, a novel 4-chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine was prepared through a two-step synthesis from commercially available ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate . Another related compound, 1-(4-chloromethylbenzoyl)-3-(4, 6-di-substituted pyrimidine-2-yl)thioureas, was synthesized using 4-chloromethylbenzoyl isothiocyanate with substituted pyrimidine-2-amines in dry tetrahydrofuran . These methods highlight the versatility of synthetic approaches in generating chloro-substituted pyrazolopyrimidines.

Molecular Structure Analysis

The molecular structure of these compounds is characterized using various spectroscopic techniques. For example, the structure of 6-(chloromethyl)-N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine was established by high-resolution mass spectrometry, 1H and 13C-NMR, IR spectroscopy, and X-ray analysis . Similarly, the related thioureas were characterized by FT-IR, FT-Raman, multinuclear NMR, and single-crystal X-ray diffraction . These techniques provide detailed insights into the molecular structure and confirm the identity of the synthesized compounds.

Chemical Reactions Analysis

The reactivity of these compounds often involves nucleophilic substitution reactions. For instance, the nucleophilic substitution of 4-chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine with methylamine produced a selectively 4-substituted product . This indicates that the chloromethyl group in the 6-position is reactive and can be used to introduce various substituents, potentially leading to a wide range of derivatives with different properties.

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are influenced by their molecular structure and the presence of non-covalent interactions. The reduced density gradient (RDG) function was used to analyze intramolecular non-covalent interactions in the synthesized thioureas, revealing hydrogen bonds, C-H--lone pairs, O=S, van der Waals interactions, and steric/ring closure effects . These interactions can affect the compound's solubility, stability, and reactivity, which are crucial for their potential applications in drug design and development.

Scientific Research Applications

Synthesis and Medicinal Aspects

Pyrazolo[1,5-a]pyrimidine derivatives, including structures similar to 2-chloro-4-(1H-pyrazol-1-yl)pyrimidine, have been extensively investigated for their medicinal properties. These compounds exhibit a broad range of biological activities, such as anticancer, central nervous system agents, anti-infectious, anti-inflammatory, and CRF1 antagonists. Synthetic strategies and significant biological properties, along with structure-activity relationship (SAR) studies, have been explored to develop potential drug candidates from this privileged scaffold (Cherukupalli et al., 2017).

Hybrid Catalysts in Synthesis

The pyranopyrimidine core, related to the pyrazolo[1,5-a]pyrimidine framework, is crucial for medicinal and pharmaceutical industries due to its synthetic applications and bioavailability. Recent studies have focused on the synthesis of 5H-pyrano[2,3-d]pyrimidine scaffolds using diverse hybrid catalysts like organocatalysts, metal catalysts, and nanocatalysts. This approach emphasizes the broad applicability of hybrid catalysts in developing lead molecules for pharmaceutical research (Parmar et al., 2023).

Optical Sensors and Biological Applications

Compounds containing pyrimidine derivatives are significant in organic chemistry due to their utility as exquisite sensing materials and their range of biological and medicinal applications. Pyrimidine derivatives' ability to form both coordination and hydrogen bonds makes them suitable for use as sensing probes, showcasing their versatility beyond traditional therapeutic applications (Jindal & Kaur, 2021).

Antimicrobial Drug Discovery

Pyrazole clubbed pyrimidine analogues are studied for their antimicrobial potency, demonstrating the flexibility of the pyrimidine scaffold in generating potent antimicrobial motifs. This research paves the way for the synthesis of new age antimicrobials with enhanced potency, highlighting the importance of structural modifications to improve pharmacokinetic properties in pre-clinical drug species (Trivedi, Joshi, & Patel, 2022).

Eco-Friendly Synthesis Approaches

The synthesis of fused heterocycles, including pyrazolo-pyrimidine, through multi-component reactions (MCRs), represents an atom economical, straightforward, and eco-friendly approach. This method highlights the development of complex molecules with higher selectivity in a single step, contributing to the green chemistry initiative in pharmaceutical synthesis (Dhanalakshmi et al., 2021).

properties

IUPAC Name |

2-chloro-4-pyrazol-1-ylpyrimidine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClN4/c8-7-9-4-2-6(11-7)12-5-1-3-10-12/h1-5H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLVDAOQURQRINX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(N=C1)C2=NC(=NC=C2)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClN4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.59 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-chloro-4-(1H-pyrazol-1-yl)pyrimidine | |

CAS RN |

1247815-03-7 |

Source

|

| Record name | 2-chloro-4-(1H-pyrazol-1-yl)pyrimidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[4,4'-Bipyridin]-2-amine](/img/structure/B1288951.png)

![2-Oxo-2-[4-(2-pyrimidinyl)-1-piperazinyl]ethylamine](/img/structure/B1288967.png)